molecular formula C7H4N3NaO2 B1360351 1H-Benzimidazole, 5-nitro-, sodium salt CAS No. 51349-86-1

1H-Benzimidazole, 5-nitro-, sodium salt

Katalognummer: B1360351
CAS-Nummer: 51349-86-1
Molekulargewicht: 185.12 g/mol
InChI-Schlüssel: QDTXMHPOJKYAJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole, 5-nitro-, sodium salt is a useful research compound. Its molecular formula is C7H4N3NaO2 and its molecular weight is 185.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives have shown notable antimicrobial properties against various bacterial and fungal strains. Recent studies have synthesized several derivatives that demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds with electron-withdrawing groups like nitro have been linked to enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/ml against various strains .

CompoundTarget OrganismMIC (µg/ml)Reference
15S. aureus12.5–25
18E. coli25–100
17Fungal strains25–62.5

Antiviral Activity

The antiviral properties of benzimidazole derivatives have been extensively studied, particularly against viruses such as HIV, HCV, and HSV-1. Compounds have been identified as potent reverse transcriptase inhibitors for HIV-1, with some demonstrating low effective concentrations (EC50) as low as 0.386×1050.386\times 10^{-5} µM against HIV-1 . Additionally, benzimidazole derivatives have shown significant activity against HCV with EC50 values in the nanomolar range .

CompoundVirus TypeEC50 (nM)Reference
103HIV-10.386×1050.386\times 10^{-5}
107HCV Genotype 1a0.028
119HSV-1104

Anticancer Activity

Recent research indicates that certain benzimidazole derivatives exhibit anticancer properties by targeting specific cellular pathways involved in cancer proliferation. For example, compounds were synthesized that showed significant antiproliferative effects against breast cancer cell lines (MDA-MB-231) with MIC values as low as 8μg/mL8\mu g/mL . The structure-activity relationship suggests that modifications at specific positions on the benzimidazole ring can enhance their anticancer activity.

CompoundCancer Cell LineMIC (µg/mL)Reference
2gMDA-MB-2318
VariousMultiple Cell LinesRange: 4-64

Anti-inflammatory Activity

Benzimidazole derivatives also exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). A series of compounds demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . These findings suggest potential therapeutic uses in treating inflammatory conditions.

CompoundCOX Inhibition IC50 (nM)Reference
1360.1664
1370.2272

Vasorelaxant Activity

The vasorelaxant effects of substituted benzimidazoles have been evaluated using rat aorta models, indicating potential applications in cardiovascular therapies. Certain derivatives showed effective vasorelaxation with EC50 values less than 30μM30\mu M .

CompoundVasorelaxant EC50 (µM)Reference
BDZ3<30
BDZ20<30

Case Study: Antiviral Efficacy Against HIV

A study synthesized various benzimidazole derivatives that were tested for their efficacy against HIV-1. Compounds were evaluated for their ability to inhibit reverse transcriptase, with several showing promising results that could lead to new therapeutic options for HIV treatment .

Case Study: Anticancer Properties

Research focused on the synthesis of N-substituted benzimidazole derivatives revealed significant anticancer activity against various cell lines, suggesting their potential as chemotherapeutic agents .

Eigenschaften

CAS-Nummer

51349-86-1

Molekularformel

C7H4N3NaO2

Molekulargewicht

185.12 g/mol

IUPAC-Name

sodium;5-nitrobenzimidazol-1-ide

InChI

InChI=1S/C7H4N3O2.Na/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;/h1-4H;/q-1;+1

InChI-Schlüssel

QDTXMHPOJKYAJZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C[N-]2.[Na+]

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C[N-]2.[Na+]

Key on ui other cas no.

51349-86-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.